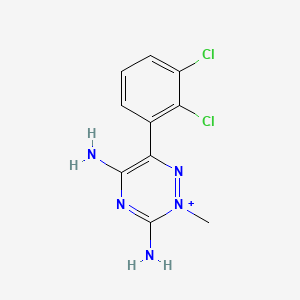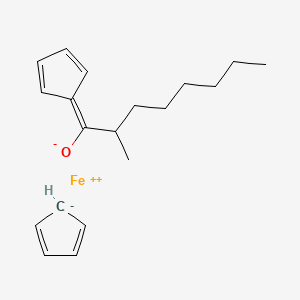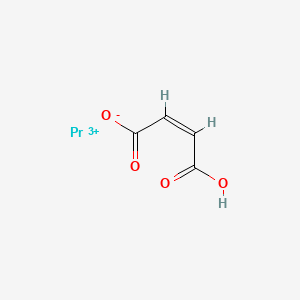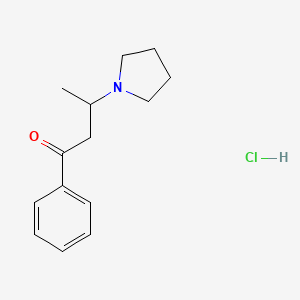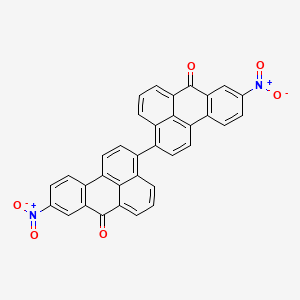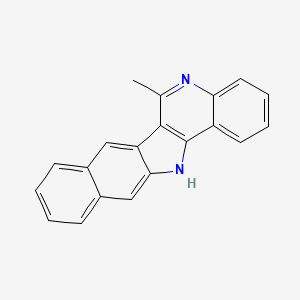
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline is a heterocyclic compound that belongs to the family of indoloquinolines. These compounds are known for their complex structures and diverse biological activities. The indoloquinoline framework is found in many natural products and synthetic compounds with significant pharmacological properties. This particular compound, with its unique structure, has attracted interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline can be achieved through several methods. One common approach involves the intramolecular oxidative cyclization of suitable precursors. For example, a visible light-induced intramolecular oxidative cyclization and detosylation process has been reported to efficiently produce indoloquinoline derivatives . This method utilizes mild conditions and can achieve high yields.
Another method involves the use of transition metal-catalyzed cross-coupling reactions and direct C-H functionalization. These reactions often employ catalysts such as palladium or ruthenium and can be performed under various conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of visible light photoredox catalysis, can further improve the sustainability of industrial production .
化学反応の分析
Types of Reactions
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized indoloquinolines .
科学的研究の応用
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound exhibits various biological activities, including anti-tumor, anti-inflammatory, and cytotoxic properties. It is used in biological assays to study its effects on different cell lines and organisms.
Medicine: Due to its pharmacological properties, the compound is investigated for potential therapeutic applications. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects .
Additionally, the compound can inhibit the activity of specific enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By targeting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline can be compared with other similar compounds, such as:
Indolo[2,3-b]quinolines: These compounds share a similar indoloquinoline framework but differ in the position of the nitrogen atom and other substituents.
Indolo[3,2-d]benzazepines: These compounds have a different ring structure but exhibit similar biological activities.
Cryptolepine and Neocryptolepine: Natural indoloquinoline alkaloids with significant pharmacological properties.
The uniqueness of this compound lies in its specific structure and the position of the methyl group, which can influence its reactivity and biological activity.
特性
CAS番号 |
149429-25-4 |
|---|---|
分子式 |
C20H14N2 |
分子量 |
282.3 g/mol |
IUPAC名 |
21-methyl-12,20-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C20H14N2/c1-12-19-16-10-13-6-2-3-7-14(13)11-18(16)22-20(19)15-8-4-5-9-17(15)21-12/h2-11,22H,1H3 |
InChIキー |
FFQKMZZULOIQOS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C3=C1C4=CC5=CC=CC=C5C=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


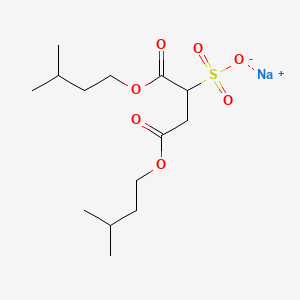
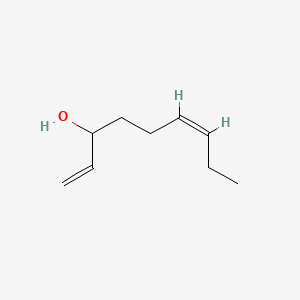

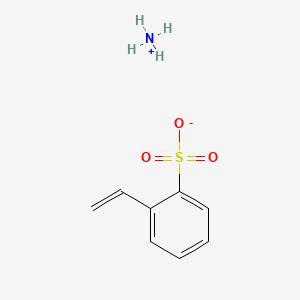

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
